The compound 2-(2-chlorophenyl)-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a chlorophenyl moiety, a cyclohexyl group, and a pyrazin-2-yl substituted oxadiazole, which contribute to its unique biological properties.
This compound can be classified under the category of pharmaceutical intermediates and potential drug candidates. It is synthesized through various chemical processes and is primarily studied for its pharmacological properties, including its interactions with biological targets.
The synthesis of 2-(2-chlorophenyl)-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide typically involves multiple synthetic steps:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula for 2-(2-chlorophenyl)-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide is with a molecular weight of 348.81 g/mol.
The compound can be represented using various structural notations:
XYZ123456
C(C(=O)N(C1CCCCC1)C2=NN=C(O2)C3=NC=CN=C3)C4=CC=C(C=C4)Cl
The compound can undergo several types of chemical reactions:
Reagents such as thionyl chloride for chlorination or various acids for esterification are commonly used in these reactions, requiring specific conditions for optimal yields.
The mechanism of action for this compound involves:
The compound shows promise in several scientific applications:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: